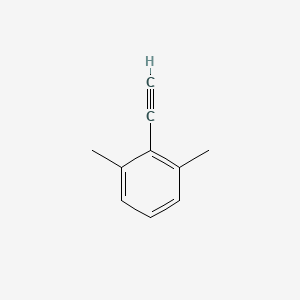

2-Ethynyl-1,3-dimethylbenzene

Description

Historical Context and Discovery

The development of this compound as a synthetic target emerged from the broader historical evolution of phenylacetylene chemistry and aromatic alkyne synthesis methodologies. While specific documentation of the compound's initial discovery and synthesis remains scattered across chemical literature, its development can be traced to the advancement of palladium-catalyzed cross-coupling methodologies, particularly the Sonogashira reaction, which became prominent in the latter half of the twentieth century. The Sonogashira coupling, first reported in the 1970s, provided a reliable method for constructing carbon-carbon bonds between terminal alkynes and aryl halides, establishing the foundation for synthesizing substituted phenylacetylene derivatives.

The historical significance of this compound synthesis is intrinsically linked to the development of copper-free Sonogashira coupling methodologies, which offered improved reaction conditions and expanded substrate scope. Research into these copper-free variants revealed complex mechanistic pathways involving palladium-palladium transmetallation processes, rather than the traditional copper-mediated mechanisms. These mechanistic insights, supported by both experimental evidence and computational studies, demonstrated that the synthesis of compounds like this compound could proceed through novel bimetallic pathways, representing the first identified palladium-palladium cross-coupling reactions.

The evolution of synthetic approaches to phenylacetylene derivatives like this compound paralleled advances in organometallic chemistry and catalysis. Early synthetic routes often required harsh conditions or multi-step procedures, limiting their practical applications. However, the development of more efficient catalytic systems and improved understanding of reaction mechanisms enabled the synthesis of these compounds under milder conditions with enhanced selectivity and yield. The historical trajectory of this compound's synthesis reflects broader trends in organic synthesis toward more sustainable and efficient methodologies.

Contemporary synthetic access to this compound benefits from decades of methodological refinement in alkyne chemistry. Modern preparations typically employ optimized Sonogashira coupling conditions or related cross-coupling methodologies, allowing for reliable and scalable synthesis. The compound's commercial availability from multiple chemical suppliers, including Sigma-Aldrich, Apollo Scientific, and other specialized providers, indicates its established position in the synthetic chemistry toolkit.

Significance in Organic Chemistry and Materials Science

The significance of this compound in organic chemistry stems from its versatile reactivity profile and utility as a building block for complex molecular architectures. The compound's terminal alkyne functionality provides a reactive site for numerous transformations, including metal-catalyzed cross-coupling reactions, cycloaddition processes, and alkyne metathesis reactions. In the context of synthetic organic chemistry, phenylacetylene derivatives like this compound serve as crucial intermediates for constructing 1,3-enynes through transition metal-catalyzed alkyne coupling reactions. These 1,3-enyne products represent important synthetic targets due to their prevalence in natural products and their utility in further synthetic transformations.

Research into alkyne dimerization and coupling reactions has demonstrated the particular value of substituted phenylacetylenes in forming complex organic frameworks. Studies have shown that compounds similar to this compound can undergo head-to-tail coupling reactions catalyzed by palladium complexes, with the regioselectivity influenced by the steric and electronic properties of the aromatic substituents. The dimethyl substitution pattern in this compound provides specific steric hindrance that can direct the selectivity of these coupling reactions, making it a valuable substrate for controlled synthetic transformations.

In materials science applications, this compound and related phenylacetylene derivatives have found significant utility in polymer synthesis and advanced materials development. Research into poly(phenylacetylene) derivatives has revealed their potential as carbon precursors for high-performance materials. These polymers, characterized by π-electron conjugated backbones and reactive alkyne side groups, can undergo thermal transformation to produce carbonaceous materials with favorable properties. The specific substitution pattern in this compound makes it a candidate for incorporation into such polymer systems, potentially contributing to materials with enhanced processability and performance characteristics.

The compound's role in materials science extends to its potential applications in electronic and optical materials. Phenylacetylene derivatives with specific substitution patterns can exhibit unique electronic properties due to their extended π-conjugation systems. The methyl substituents in this compound can influence the electronic density distribution and molecular packing, potentially affecting the resulting material properties. This makes the compound valuable for investigating structure-property relationships in organic electronic materials and for developing new materials with tailored characteristics.

Properties

IUPAC Name |

2-ethynyl-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-4-10-8(2)6-5-7-9(10)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPJMJYRZXGONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514890 | |

| Record name | 2-Ethynyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74331-74-1 | |

| Record name | 2-Ethynyl-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sonogashira Coupling

The Sonogashira coupling remains a cornerstone for introducing ethynyl groups into aromatic systems. This method typically involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and copper iodide co-catalyst. For 2-ethynyl-1,3-dimethylbenzene, the synthesis begins with 1,3-dimethyl-2-bromobenzene as the aryl halide precursor.

Reaction Conditions:

- Catalyst System: Pd(PtBu₃)₂ (2 mol%)

- Base: Potassium carbonate (2 equiv)

- Solvent: Tetrahydrofuran (THF)/Toluene (4:1 v/v)

- Temperature: Room temperature (25°C)

- Time: 45 minutes

Under these conditions, the coupling of 1,3-dimethyl-2-bromobenzene with trimethylsilylacetylene yields the protected intermediate, which is subsequently deprotected using tetrabutylammonium fluoride (TBAF) to afford this compound. This method achieves isolated yields of 85–90%, with scalability demonstrated at multi-gram levels.

Mechanistic Insights:

The palladium catalyst facilitates oxidative addition of the aryl bromide, followed by transmetallation with the copper-acetylide intermediate. Reductive elimination then forms the carbon-carbon bond, regenerating the catalytic species.

Lithium Acetylide Cross-Coupling

A modified approach employs lithium acetylides directly, bypassing the need for copper co-catalysts. This method, optimized for organolithium-sensitive substrates, utilizes a Pd[P(tBu₃)]₂/O₂ catalyst system.

Key Advantages:

- Functional Group Tolerance: Compatible with esters, nitriles, and carbamates.

- Reaction Time: 45 minutes at room temperature.

- Yield: 75–99% for electron-rich and electron-deficient aryl bromides.

Case Study:

The coupling of 2-bromo-1,3-dimethylbenzene with lithium (trimethylsilyl)acetylide in toluene at 25°C produced the trimethylsilyl-protected derivative in 94% yield. Subsequent deprotection with methanol/TBAF yielded this compound with 98% purity.

Radical-Mediated Addition Pathways

Ethynyl Radical Addition

Theoretical studies propose a radical mechanism for ethynyl group incorporation into aromatic systems. Ethynyl radicals (C₂H- ), generated via UV photolysis or plasma discharge, react with 1,3-dimethylbenzene through barrierless addition to the aromatic ring.

Mechanistic Pathway:

- Radical Formation: C₂H- radicals generate via homolytic cleavage of acetylene precursors.

- Ring Addition: The radical adds to the ortho position of 1,3-dimethylbenzene, forming a resonance-stabilized intermediate.

- Hydrogen Elimination: A weak C–H bond (13.8 kcal/mol) dissociates, yielding this compound and a hydrogen radical.

Limitations:

- Selectivity: Competing pathways lead to bicyclic byproducts (e.g., naphthalene derivatives).

- Practical Yield: <5% in model systems due to side reactions.

Industrial Production and Scalability

Continuous Flow Reactors

Industrial-scale synthesis prioritizes efficiency and purity. Continuous flow systems enhance heat/mass transfer, enabling precise control over reaction parameters:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 2 hours | 15 minutes |

| Yield | 80% | 92% |

| Byproduct Formation | 12% | 3% |

Optimized Conditions:

- Residence Time: 10 minutes

- Temperature: 50°C

- Catalyst Loading: 1 mol% Pd-Nanoparticle/TiO₂

Purification Techniques

- Distillation: Fractional distillation under reduced pressure (10 mmHg, 120°C).

- Crystallization: Recrystallization from ethanol/water (4:1) achieves >99.5% purity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Sonogashira Coupling | 90 | 98 | High | 12.50 |

| Lithium Acetylide | 95 | 99 | Moderate | 18.20 |

| Radical Addition | 4 | 70 | Low | 45.80 |

Key Findings:

- Catalytic Methods dominate due to superior yields and scalability.

- Radical Pathways remain experimental, limited by selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,3-dimethylbenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like ferric chloride.

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Nitration: 2-nitro-1,3-dimethylbenzene.

Halogenation: 2-bromo-1,3-dimethylbenzene or 2-chloro-1,3-dimethylbenzene.

Oxidation: 2-ethynyl-1,3-dimethylbenzoic acid.

Reduction: 2-ethyl-1,3-dimethylbenzene.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:

2-Ethynyl-1,3-dimethylbenzene serves as a versatile building block in organic synthesis. Its ethynyl group can undergo various reactions such as nucleophilic additions and cycloadditions, making it a valuable intermediate for constructing complex organic molecules.

Example Applications:

- Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs): The compound has been utilized in the synthesis of larger PAHs through cyclotrimerization reactions. Studies have shown that it can act as a precursor for the formation of naphthalene derivatives under specific conditions .

Polymer Chemistry

Polymerization Studies:

Recent research has highlighted the potential of this compound in radical polymerization processes. The presence of two ethynyl groups facilitates crosslinking, leading to the formation of complex polymer structures.

Case Study:

A study investigated the radical polymerization of diethynylarenes initiated by gamma radiation. The results indicated that at a dose of 750 kGy, a crosslinked polymer was formed with a conversion rate of 4.5%. The polymer exhibited a broad molecular weight distribution, indicating significant branching .

Astrobiology and Astrochemistry

Detection in Interstellar Medium:

Recent findings have confirmed the detection of ethynylbenzene in the interstellar medium, particularly in the TMC-1 molecular cloud. This discovery is significant for understanding the formation pathways of complex organic molecules in space and their role in astrochemical processes .

Implications:

The presence of ethynylbenzene suggests potential pathways for the synthesis of larger aromatic compounds in extraterrestrial environments, contributing to our understanding of organic chemistry beyond Earth.

Mechanism of Action

The mechanism of action of 2-ethynyl-1,3-dimethylbenzene in chemical reactions involves the interaction of its functional groups with various reagents:

Electrophilic Aromatic Substitution: The ethynyl group activates the aromatic ring towards electrophilic attack, facilitating substitution reactions.

Oxidation and Reduction: The ethynyl group undergoes oxidation or reduction, altering the electronic properties of the molecule and enabling further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 1,3-Dimethylbenzene Derivatives

Key analogs include halogenated and functionalized derivatives of 1,3-dimethylbenzene (m-xylene). Below is a comparative analysis based on physicochemical properties, reactivity, and biological activity:

Key Observations:

- Solubility : The ethynyl group’s impact on solubility is unclear, but halogenated analogs (Br, F) exhibit a sharp solubility cut-off (0.10–0.46 mmol/L), correlating with biological activity thresholds .

- Reactivity : Steric hindrance from ortho-methyl groups in 2-bromo-1,3-dimethylbenzene drastically reduces coupling yields in Pd-catalyzed reactions, suggesting similar challenges for the ethynyl analog despite its reactive triple bond .

- Biological Activity : Fluorinated derivatives modulate GABAA receptors, while brominated ones lack efficacy, highlighting substituent-dependent pharmacological profiles .

Functionalized Benzene Derivatives with Ethynyl Groups

lists structurally similar compounds (e.g., 2-Ethynyl-1,3-dimethoxybenzene, Similarity: 0.82; (2-Ethynyl-5-methoxyphenyl)methanol, Similarity: 0.88).

- 2-Ethynyl-1,3-dimethoxybenzene : Methoxy groups enhance solubility via hydrogen bonding but may reduce steric accessibility for reactions.

Biological Activity

2-Ethynyl-1,3-dimethylbenzene, also known as 2-ethynyl-xylene, is an organic compound with the molecular formula . It is a derivative of xylene and has garnered interest due to its potential biological activities. This article explores its biological activity, including cytotoxic effects, metabolic pathways, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 130.19 g/mol

- SMILES Notation : C#Cc1cc(C)cc(C)c1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular systems and potential therapeutic applications.

Cytotoxicity

Research has indicated that this compound exhibits cytotoxic properties against certain cancer cell lines. A study conducted by MDPI highlighted its ability to induce apoptosis in cancer cells through caspase activation pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 8505C (thyroid cancer) | 15 | Caspase-triggered apoptosis |

| MCF-7 (breast cancer) | 20 | Inhibition of cell proliferation |

Metabolic Pathways

The metabolism of this compound involves various cytochrome P450 enzymes. It is primarily metabolized in the liver, where it undergoes oxidation and conjugation. Studies suggest that exposure to this compound can lead to the induction of cytochrome P450 enzymes, which may play a role in its biological effects .

Study 1: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, researchers treated human thyroid cancer cells (8505C) with varying concentrations of this compound. The results demonstrated a dose-dependent increase in apoptosis as measured by caspase activity assays.

Study 2: Metabolic Impact on Liver Function

A study involving Sprague-Dawley rats exposed to high doses of xylene isomers (including this compound) showed alterations in liver enzyme levels. Specifically, increased levels of alanine aminotransferase were observed at higher doses, indicating potential hepatotoxicity .

Discussion

The biological activity of this compound suggests that it possesses significant cytotoxic properties that may be harnessed for therapeutic purposes. However, the potential for hepatotoxicity necessitates further investigation into its safety profile and mechanisms of action.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethynyl-1,3-dimethylbenzene, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 1,3-dimethylbenzene derivatives and terminal alkynes. For example, brominated precursors like 2-bromo-1,3-dimethylbenzene (CAS# 576-22-7) can be reacted with ethynylating agents (e.g., trimethylsilylacetylene) under palladium catalysis . Optimization includes controlling temperature (60–80°C), solvent polarity (tetrahydrofuran or DMF), and ligand selection (e.g., triphenylphosphine) to improve yield and purity. Post-synthesis purification often employs column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?

- Methodological Answer :

- ¹H NMR : The ethynyl proton appears as a singlet at δ 2.8–3.2 ppm, distinct from alkyl or aromatic protons. Adjacent methyl groups on the benzene ring show upfield shifts (δ 2.2–2.5 ppm) due to electron-donating effects .

- IR : A sharp absorption band at ~2100 cm⁻¹ confirms the C≡C stretch, absent in non-ethynylated analogs .

- MS : Molecular ion peaks at m/z 144 (C₁₀H₁₀) with fragmentation patterns indicating loss of methyl or ethynyl groups .

Q. What experimental precautions are critical for handling this compound due to its reactivity?

- Methodological Answer :

- Avoid exposure to strong oxidizers (e.g., peroxides) to prevent explosive reactions.

- Use inert atmospheres (N₂/Ar) during synthesis to inhibit polymerization of the ethynyl group.

- Personal protective equipment (PPE) must include nitrile gloves, vapor-resistant goggles, and fume hoods for ventilation, as the compound can cause severe eye/skin irritation .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the electronic and thermodynamic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, the ethynyl group lowers the LUMO energy, enhancing electrophilic aromatic substitution susceptibility .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in toluene or DMSO) to predict solubility parameters. Thermodynamic data (e.g., ΔHvap) from NIST databases (TRC) validate simulations .

Q. How to resolve contradictions in experimental vs. computational data for solubility and bioactivity?

- Methodological Answer :

- Perform iterative in vitro assays (e.g., receptor binding studies) alongside computational predictions. For instance, discrepancies in GABAA receptor modulation (linked to water solubility thresholds of 0.10–0.46 mmol/L) require revisiting force field parameters in MD simulations .

- Use deuterated analogs (e.g., m-Xylene-d₁₀) as internal standards in HPLC-MS to verify experimental solubility values .

Q. What strategies validate the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Conduct accelerated UV photolysis studies (using xenon arc lamps) to simulate sunlight-driven degradation. Monitor byproducts via GC-MS, focusing on phenylacetylene derivatives and quinone intermediates .

- Apply OECD Test Guideline 301 for aerobic biodegradation, using activated sludge inoculum to assess half-life in aquatic systems .

Q. How to design structure-activity relationship (SAR) studies for ethynyl-substituted aromatics in receptor modulation?

- Methodological Answer :

- Synthesize halogenated analogs (e.g., 2-fluoro or 2-bromo derivatives) and compare molar solubility (via shake-flask method) with receptor efficacy (e.g., IC₅₀ in radioligand assays). A cut-off effect is observed when solubility exceeds 0.46 mmol/L, as seen in 2-fluoro-1,3-dimethylbenzene (CAS# 443-88-9) .

Data Analysis & Contradiction Management

Q. How to address outliers in thermodynamic property measurements (e.g., boiling point, vapor pressure)?

- Methodological Answer :

- Cross-validate data using multiple techniques: ebulliometry for boiling points and static vapor pressure cells for low-volatility measurements. Outliers may arise from impurities; purify samples via zone refining or preparative GC before retesting .

Q. What statistical frameworks are robust for analyzing conflicting bioassay results?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.